molecular formula C9H10N2 B189836 3-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10299-74-8

3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B189836
CAS No.: 10299-74-8
M. Wt: 146.19 g/mol
InChI Key: MVVXQWGFSJITIZ-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrrolo[2,3-b]pyridine ( 10299-74-8) is a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure of significant interest in medicinal chemistry and anticancer research. This core scaffold, also known as 7-azaindole, is found in numerous natural products and is a privileged structure for developing potent bioactive molecules . The pyrrolo[2,3-b]pyridine structure is a versatile scaffold for designing kinase inhibitors. Research indicates that this core can act as an efficient hinge binder in kinase domains, forming key hydrogen bonds with target enzymes . Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are promising targets for cancer therapy due to their role in cell proliferation and survival . Furthermore, this scaffold has been explored in the synthesis of analogues that interact with DNA, such as poly(ADP-ribose) polymerase (PARP) inhibitors, which play a critical role in DNA repair mechanisms . Compounds based on this structure have demonstrated promising growth inhibitory activity against a diverse panel of human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10299-74-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h3-6H,2H2,1H3,(H,10,11)

InChI Key

MVVXQWGFSJITIZ-UHFFFAOYSA-N

SMILES

CCC1=CNC2=C1C=CC=N2

Canonical SMILES

CCC1=CNC2=C1C=CC=N2

Synonyms

3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 1h Pyrrolo 2,3 B Pyridine Derivatives

General Synthetic Strategies for the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The construction of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through several synthetic routes. These strategies primarily involve the formation of the pyridine (B92270) or the pyrrole (B145914) ring onto a pre-existing corresponding ring system. Key methods include cyclo-condensation reactions, modification of precursors, and palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netajol.info

Cyclo-condensation reactions represent a robust and widely utilized method for the synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold. researchgate.netajol.info This approach typically involves the reaction of two or more components that cyclize to form the desired fused heterocyclic system. youtube.com

A prevalent strategy for constructing substituted 1H-pyrrolo[2,3-b]pyridines involves the cyclo-condensation of 2-aminopyrrole derivatives with compounds containing an active methylene (B1212753) group. researchgate.netajol.info For instance, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) leads to the formation of the corresponding 1H-pyrrolo[2,3-b]pyridine derivatives. researchgate.netajol.info Specifically, reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with ethyl cyanoacetate yields a 4-amino-6-oxo-1,5-diphenyl-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative. researchgate.netajol.info Similarly, using malononitrile as the active methylene component results in the formation of a 4,6-diamino-1,5-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative. researchgate.netajol.info

Another example involves the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles, which affords highly functionalized 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. juniperpublishers.com

Table 1: Examples of Two-Component Cyclo-condensation Reactions

2-Aminopyrrole DerivativeActive Methylene CompoundProductReference
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileEthyl Cyanoacetate4-amino-6-oxo-1,5-diphenyl-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative researchgate.netajol.info
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileMalononitrile4,6-diamino-1,5-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative researchgate.netajol.info
2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile2-Arylidenemalononitriles4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives juniperpublishers.com

The success of cyclo-condensation reactions often relies on the appropriate choice of catalyst and reaction conditions. Acid catalysis is frequently employed to facilitate these transformations. For example, the reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds is effectively carried out in acetic acid with a catalytic amount of hydrochloric acid under reflux conditions. researchgate.netajol.info In other instances, a basic catalyst like piperidine (B6355638) in ethanol (B145695) has been used to promote the reaction between a 2-aminopyrrole-3-carbonitrile and 2-arylidenemalononitriles, leading to high yields of the corresponding pyrrolo[2,3-b]pyridines. juniperpublishers.com The choice of solvent and temperature also plays a crucial role in the outcome of the reaction.

The mechanism of the acid-catalyzed cyclo-condensation reaction to form substituted 1H-pyrrolo[2,3-b]pyridines generally involves several key steps. researchgate.net Initially, the active methylene compound is activated by the acidic catalyst. This is followed by a nucleophilic attack from the amino group of the 2-aminopyrrole derivative onto the activated species. Subsequent intramolecular cyclization, likely through the cyano group, and dehydration steps lead to the formation of the fused pyridine ring. researchgate.net The final step involves deprotonation to yield the aromatic 1H-pyrrolo[2,3-b]pyridine system. researchgate.net

The synthesis of the target 1H-pyrrolo[2,3-b]pyridine scaffold can also be achieved through the chemical modification of appropriately substituted precursors. A notable example is the use of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as key intermediates. researchgate.netajol.info These precursors can be synthesized through a multi-step sequence starting from readily available materials. For instance, the reaction of a substituted aniline (B41778) with a phenacyl bromide derivative can yield an α-aminoketone, which upon reaction with malononitrile in the presence of a base like sodium ethoxide, furnishes the 2-aminopyrrole-3-carbonitrile intermediate. juniperpublishers.com This intermediate then serves as a versatile building block for the subsequent construction of the fused pyridine ring via cyclo-condensation reactions as previously described. juniperpublishers.comresearchgate.netajol.info

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis and functionalization of the 1H-pyrrolo[2,3-b]pyridine core. nih.govfiveable.menobelprize.orglibretexts.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.menobelprize.orglibretexts.org

One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction. nih.govnobelprize.org This reaction involves the coupling of a halo-substituted 1H-pyrrolo[2,3-b]pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. nih.gov For example, 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediates can be selectively coupled with various arylboronic acids at the C-2 position. nih.gov The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand and a base like potassium carbonate in a solvent mixture such as 1,4-dioxane (B91453) and water. nih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron compound to the palladium center, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction used to introduce amino groups onto the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov This reaction allows for the coupling of a halo-substituted pyrrolopyridine with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for 1H-Pyrrolo[2,3-b]pyridine Synthesis

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Suzuki-Miyaura Coupling2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine, Arylboronic acidPd(PPh₃)₄ or Pd₂(dba)₃, K₂CO₃2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine nih.gov
Buchwald-Hartwig Amination4-Chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine, AminePd(OAc)₂, RuPhos ligand4-Amino-2-aryl-1H-pyrrolo[2,3-b]pyridine nih.gov

Nucleophilic Substitution Reactions in Scaffold Construction

Nucleophilic substitution reactions are pivotal in the functionalization and construction of the 7-azaindole (B17877) scaffold. The pyridine ring of the azaindole, particularly when activated, is susceptible to nucleophilic attack. A common strategy involves the N-oxidation of the pyridine nitrogen, which enhances the electrophilicity of the ring and facilitates substitution. researchgate.net For example, reaction of 7-azaindole N-oxide with phosphorus oxychloride leads to chlorination at the C-4 position. researchgate.net

Another approach involves the direct substitution of a leaving group, such as a halogen, on the pyridine ring. In the synthesis of 7-amino-6-azaindoles, 7-chloro-6-azaindoles serve as substrates for acid-catalyzed nucleophilic heteroaromatic substitution (SNHetarH⁺) with various aliphatic and aromatic amines. enamine.net The reaction is often facilitated by microwave irradiation, and protonation of the pyridine nitrogen is believed to be a key step in the mechanism. enamine.net This methodology has been used to generate libraries of 6-substituted 7-azaindoles by reacting a 7-azaindole-N-oxide salt with a range of N-, O-, and S-nucleophiles. researchgate.net

High-Pressure Hydrogenation of 7-Azaindole

Hydrogenation of the 7-azaindole core is a method used to access its saturated analogues, such as 7-azaindolines or the fully saturated octahydropyrrolo[2,3-b]pyridines. While specific examples focusing on high-pressure hydrogenation of the parent 7-azaindole are not extensively detailed in the provided context, related hydrogenations of substituted pyridines are well-established. For instance, a one-pot procedure combining Suzuki-Miyaura cross-coupling with subsequent hydrogenation has been demonstrated for pyridine derivatives using a heterogeneous Pd/C catalyst. researchgate.net This process selectively reduces the pyridine ring to the corresponding piperidine under mild conditions (balloon-pressure of hydrogen). researchgate.net Applying such a methodology to an ethyl-substituted 7-azaindole would be expected to reduce the pyridine portion of the bicycle, yielding an ethyl-substituted 7-azaindoline derivative.

Functional Group Transformations and Derivatization

Acylation Reactions (e.g., Formation of 3-Acetyl-7-azaindole)

Acylation of the 7-azaindole scaffold, particularly at the electron-rich C-3 position of the pyrrole ring, is a fundamental transformation for introducing carbonyl functionalities. The Friedel-Crafts acylation is a common method employed for this purpose. An effective procedure involves using an excess of a Lewis acid, such as aluminum chloride (AlCl₃), in a solvent like dichloromethane, followed by the addition of an acyl chloride at room temperature. nih.govacs.org This method has been successfully applied to various azaindoles (4-, 5-, 6-, and 7-azaindoles) to attach groups like acetyl, benzoyl, and chloromethyl oxalate (B1200264) at the C-3 position. nih.govacs.org

The formation of 3-acetyl-7-azaindole via this route provides a key intermediate. This intermediate could then be subjected to standard reduction conditions (e.g., Clemmensen or Wolff-Kishner reduction) to furnish the corresponding 3-ethyl-7-azaindole, demonstrating a plausible synthetic pathway to the target compound.

The table below details the outcomes of acylating various azaindoles at the C-3 position.

AzaindoleAcyl ChlorideReagentsProductReference
7-AzaindoleAcetyl chlorideAlCl₃, CH₂Cl₂3-Acetyl-7-azaindole nih.gov
7-AzaindoleBenzoyl chlorideAlCl₃, CH₂Cl₂3-Benzoyl-7-azaindole nih.gov
4-AzaindoleAcetyl chlorideAlCl₃, CH₂Cl₂3-Acetyl-4-azaindole nih.gov
6-AzaindoleBenzoyl chlorideAlCl₃, CH₂Cl₂3-Benzoyl-6-azaindole nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Halogenation Reactions (e.g., Bromination, Iodination)

Halogenation provides essential intermediates for further functionalization, particularly for cross-coupling reactions. The C-3 position of 7-azaindole is the most nucleophilic and is readily halogenated.

Bromination: A mild and efficient method for the regioselective bromination of 7-azaindoles at the C-3 position utilizes copper(II) bromide (CuBr₂) in acetonitrile (B52724) at room temperature. researchgate.net This practical, high-yielding transformation is applicable to a variety of azaindole and diazaindole systems. researchgate.net Another reagent used for selective C-3 bromination is PyBroP, which can be used in the presence of a dehydrating agent to enhance selectivity and yield. google.com

Iodination: Iodination at the C-3 position is also a common and crucial transformation. It can be achieved using iodine monochloride (ICl) in pyridine. researchgate.net This reaction is often the first step in creating poly-halogenated scaffolds for sequential arylations. acs.org For example, 5-bromo-7-azaindole (B68098) is first iodinated at the C-3 position before undergoing further functionalization. acs.org Iodine has also been used as a catalyst for the regioselective C-3 chalcogenation (sulfenylation and selenylation) of 7-azaindoles, highlighting its utility in promoting C-3 functionalization. acs.org

Enzymatic halogenation has also emerged as an environmentally benign alternative. A thermostable variant of the RebH enzyme has been shown to catalyze the halogenation of various indoles and azaindoles at the C-3 position. nih.gov

The table below provides examples of halogenation reactions on the 7-azaindole core.

AzaindoleReagentPositionProductReference
7-AzaindoleCopper(II) bromideC-33-Bromo-7-azaindole researchgate.net
5-Bromo-7-azaindoleIodine monochloride, pyridineC-35-Bromo-3-iodo-7-azaindole acs.org
7-AzaindolePyBroP, BSAC-33-Bromo-7-azaindole google.com
7-AzaindoleI₂ (catalyst), ThiolC-33-Thio-7-azaindole acs.org

This table is interactive and can be sorted by clicking on the column headers.

Nitration Reactions

The nitration of the 1H-pyrrolo[2,3-b]pyridine ring system is a fundamental electrophilic aromatic substitution. Research has shown that this reaction occurs predominantly at the 3-position of the pyrrole ring, which is the most electron-rich and nucleophilic site. rsc.orgresearchgate.net For the parent 1H-pyrrolo[2,3-b]pyridine, nitration can be achieved using nitric acid in sulfuric acid at low temperatures, yielding 3-nitro-1H-pyrrolo[2,3-b]pyridine. researchgate.net The presence of an ethyl group at the 3-position, as in 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, would block this primary site of electrophilic attack. Consequently, nitration would be expected to occur at other available positions on the heterocyclic core, likely on the pyridine ring, although specific studies on the nitration of the 3-ethyl derivative are not extensively documented.

Mannich Reaction

The Mannich reaction is another key electrophilic substitution that demonstrates the reactivity of the 3-position of the 1H-pyrrolo[2,3-b]pyridine scaffold. rsc.org This three-component condensation reaction typically involves formaldehyde, a secondary amine, and the active hydrogen of the pyrrole ring. For the unsubstituted 7-azaindole, the reaction readily proceeds at the 3-position to yield 3-aminomethyl derivatives, which are valuable intermediates for further functionalization. researchgate.net In the case of this compound, the C-3 position is already substituted, which would prevent the classical Mannich reaction at this site. Alternative reactivity, such as reaction at the nitrogen of the pyrrole ring (N-alkylation), could potentially occur under certain conditions. Asymmetric Mannich reactions have also been explored with 7-azaindoline amides, showcasing the versatility of this reaction in generating chiral building blocks. mdpi.com

Synthesis of Specific Ethyl-Substituted Pyrrolo[2,3-b]pyridine Derivatives

The synthesis of specifically substituted 1H-pyrrolo[2,3-b]pyridine derivatives is crucial for developing new therapeutic agents. While the direct synthesis of ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is not explicitly detailed in the available literature, the synthesis of related structures provides insight into potential synthetic routes. For instance, the synthesis of various substituted 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives often starts from a pre-functionalized pyridine or pyrrole ring. A common strategy involves the construction of the pyrrole ring onto a substituted pyridine, or vice-versa. The introduction of a chloro group at the 4-position and a carboxylate at the 5-position of the 7-azaindole core has been documented, which could be adapted. guidechem.com A plausible route to the target compound could involve the initial synthesis of a 4-chloro-5-carboxylate substituted 7-azaindole, followed by a selective C-3 ethylation, although this would require careful optimization of reaction conditions to control regioselectivity.

Introduction of Linkers (e.g., Methylene, Sulfur, Sulfoxide (B87167), Cyclopropyl)

The introduction of various linkers to the 1H-pyrrolo[2,3-b]pyridine scaffold is a key strategy in drug design to modulate the properties of the final molecule. Research has demonstrated the successful incorporation of methylene, sulfur, sulfoxide, and cyclopropyl (B3062369) linkers. These linkers can connect the 7-azaindole core to other chemical moieties, influencing the compound's conformation, solubility, and interaction with biological targets.

A series of novel 1H-pyrrolo[2,3-b]pyridine derivatives featuring methylene, sulfur, and sulfoxide linkers have been designed and synthesized as potential c-Met inhibitors. researchgate.net The synthetic strategies for these compounds highlight the versatility of the 7-azaindole core in undergoing various chemical transformations to incorporate these linkers.

Table 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives with Various Linkers

Linker TypeExample Compound StructureSynthetic Approach HighlightsBiological Target (Example)
MethyleneStructure not explicitly provided in abstractDesign and synthesis of novel derivatives with a methylene linker. researchgate.netc-Met Kinase researchgate.net
SulfurStructure not explicitly provided in abstractDevelopment of synthetic methods for introducing a sulfur atom as a linker. researchgate.netc-Met Kinase researchgate.net
SulfoxideStructure not explicitly provided in abstractOxidation of sulfur-linked derivatives to form sulfoxide linkers. researchgate.netc-Met Kinase researchgate.net
CyclopropylStructure not explicitly provided in abstractDesign and synthesis of derivatives incorporating a cyclopropyl group as a rigid linker. researchgate.netc-Met Kinase researchgate.net

The development of these synthetic methodologies provides valuable tools for the construction of novel 7-azaindole derivatives with diverse chemical linkers, enabling the exploration of new chemical space for drug discovery.

Biological Activities and Mechanistic Investigations of 1h Pyrrolo 2,3 B Pyridine Derivatives

Enzyme Inhibitory Activities

Abnormal activation of the FGFR signaling pathway is a known driver in the development and progression of numerous cancers, making FGFRs attractive targets for therapeutic intervention. nih.govrsc.org Researchers have synthesized and evaluated a series of 1H-pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFRs, leading to the discovery of compounds with potent and broad-spectrum activity. nih.govrsc.org

A notable derivative, compound 4h , has been identified as a potent pan-FGFR inhibitor. nih.gov This compound demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org Its activity against FGFR4 was less pronounced, with an IC₅₀ value of 712 nM. nih.govrsc.org The development of such broad-spectrum inhibitors is significant as different tumor types can be driven by the dysregulation of various FGFR isoforms. The in vitro efficacy of compound 4h was further demonstrated by its ability to inhibit the proliferation of 4T1 breast cancer cells, induce apoptosis, and significantly impede cell migration and invasion. rsc.org

Table 1: FGFR Inhibitory Activity of Compound 4h

Target IC₅₀ (nM)
FGFR1 7
FGFR2 9
FGFR3 25

The design of these potent FGFR inhibitors has been guided by a structure-based approach. nih.gov The 1H-pyrrolo[2,3-b]pyridine motif serves as a crucial "hinge binder," interacting with the hinge region of the kinase domain. nih.gov This interaction is a common feature of many kinase inhibitors and is essential for potent inhibition. To enhance the binding affinity and, consequently, the inhibitory activity, modifications were made to the core structure. For instance, introducing a group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring that can act as a hydrogen bond acceptor was designed to form a hydrogen bond with the glycine (B1666218) residue G485 in the kinase domain, thereby improving the compound's activity. nih.gov

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune and inflammatory responses. google.comnih.gov Due to its more restricted expression, primarily in hematopoietic cells, JAK3 is a particularly attractive target for the development of immunosuppressive agents with potentially fewer side effects. google.com

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized in the development of selective JAK3 inhibitors. The rationale behind targeting JAK3 selectively is to modulate immune responses effectively while avoiding the potential adverse effects associated with the inhibition of other JAK family members, such as JAK2, which is crucial for hematopoiesis. google.com While first-generation JAK inhibitors (jakinibs) often exhibit activity against multiple JAKs, there is a concerted effort to develop second-generation inhibitors with greater selectivity. nih.gov The development of selective JAK3 inhibitors based on novel scaffolds like 1H-pyrrolo[2,3-b]pyridine is a promising strategy for treating autoimmune and inflammatory diseases. google.com

The functional consequence of JAK3 inhibition is the modulation of immune cell function. JAK3 is essential for signaling downstream of receptors that utilize the common gamma chain (γc), including the receptor for interleukin-2 (B1167480) (IL-2). IL-2 is a potent T cell mitogen, and its signaling is critical for T cell proliferation and differentiation. By inhibiting JAK3, 1H-pyrrolo[2,3-b]pyridine derivatives can effectively block IL-2-stimulated T cell proliferation. This has been demonstrated in studies where some compounds showed concentration-dependent inhibition of IL-2. researchgate.net This mechanism underlies the potential therapeutic utility of these compounds in autoimmune diseases and organ transplant rejection, where T cells play a central pathogenic role. google.comnih.gov

c-Met Kinase Inhibition

The HGF/MET signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. nih.gov Consequently, the inhibition of the c-Met kinase, a receptor tyrosine kinase, presents a promising therapeutic strategy. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent c-Met inhibitors. nih.govnih.gov

Researchers have designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine derivatives with a single atom linker (methylene, sulfur, or sulfoxide) and evaluated their biological activity against c-Met. nih.gov One compound, in particular, demonstrated strong c-Met kinase inhibition with an IC50 value of 22.8 nM. nih.gov Further studies have utilized quantitative structure-activity relationship (QSAR) models to predict the cytotoxic activity of these derivatives and to design new, more potent inhibitors. nih.gov These models have highlighted the importance of specific structural features, such as the presence of a 1-chloro-2-methylbenzene fragment, for enhanced biological activity. nih.gov

ALK Kinase Inhibition

Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential as ALK inhibitors. nih.govnih.gov In a study evaluating dual c-Met and ALK inhibitors, a 1H-pyrrolo[2,3-b]pyridine derivative exhibited moderate ALK kinase inhibition. nih.gov Another study focused on 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines, a related scaffold, and discovered potent ALK inhibitors, with one compound showing an IC50 value as low as 1.58 nM. nih.gov These findings suggest that the 1H-pyrrolo[2,3-b]pyridine scaffold can be effectively utilized to develop potent and selective ALK inhibitors.

SGK-1 Kinase Inhibition

Serum/glucocorticoid-regulated kinase 1 (SGK-1) is a serine/threonine kinase involved in various cellular processes, and its aberrant activity is linked to several pathologies. google.com Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of SGK-1 kinase. google.com Research has shown that these compounds are useful in treating disorders associated with SGK-1 activity. google.com While some SGK-1 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold also showed activity against Polo-like kinase 4 (PLK4), structural modifications were able to shift the selectivity towards PLK4. For instance, replacing a thiazolidine-2,4-dione with a 2-(hydroxyimino)thiazolidin-4-one at the 3-position of the 1H-pyrrolo[2,3-b]pyridine core enhanced selectivity for PLK4.

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease that plays a crucial role in inflammatory diseases, particularly those affecting the respiratory system. nih.govnih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a novel framework for the development of potent HNE inhibitors. nih.gov

Studies have shown that unsubstituted position 2 of the pyrrolo[2,3-b]pyridine scaffold is crucial for HNE inhibitory activity. nih.gov Modifications at this position lead to a loss of activity. nih.gov Conversely, substitutions at position 5 are generally well-tolerated, with many derivatives retaining significant inhibitory potency (IC50 values ranging from 15–51 nM). nih.gov Molecular docking studies suggest that active inhibitors form a Michaelis complex with the enzyme's catalytic triad (B1167595) (Ser195-His57-Asp102), and the geometry of this complex correlates with the inhibitor's effectiveness. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition (as a related scaffold)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, making them attractive targets for cancer therapy. nih.govnih.gov Novel HDAC inhibitors have been designed and synthesized based on the pyrrolo[2,3-b]pyridine scaffold. nih.gov One such derivative exhibited potent inhibitory activity against multiple HDACs (HDACs 1, 2, 3, 6, and 8) with IC50 values in the nanomolar range. nih.gov This compound also demonstrated significant antiproliferative effects against various tumor cell lines. nih.gov Mechanistic studies revealed that its anticancer effects are mediated through the induction of cell cycle arrest and apoptosis. nih.gov

Antiurease, Phosphodiesterase, and β-Glucuronidase Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for its potential to inhibit other enzymes, including urease, phosphodiesterase, and β-glucuronidase. While the direct inhibitory activity of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine on these specific enzymes is not detailed in the provided search results, the broader family of pyrrolopyridine derivatives has shown a wide range of biological activities. nih.govsemanticscholar.org Further research is needed to specifically evaluate the potential of this compound and its derivatives against these enzymatic targets.

Cell-Based Antiproliferative and Apoptotic Activities

Inhibition of Cancer Cell Proliferation (e.g., A549, MDA-MB-231, MCF-7, 4T1 Cell Lines)

No published data specifically documents the inhibitory effects of this compound on the proliferation of cancer cell lines such as A549 (lung carcinoma), MDA-MB-231, MCF-7 (breast cancer), or 4T1 (murine breast cancer).

Induction of Apoptosis

There is no available research demonstrating that this compound induces apoptosis in cancer cells.

Cell Cycle Arrest (e.g., G0/G1 Phase)

Specific studies on the effect of this compound on the cell cycle of cancer cells, including potential arrest in the G0/G1 phase, have not been found in the scientific literature.

Suppression of Cell Migration and Invasion

Information regarding the ability of this compound to suppress the migration and invasion of cancer cells is not available.

General Cell Proliferation/Vitality Inhibition

General studies on the inhibition of cell proliferation or vitality by this compound are not present in the reviewed literature.

Receptor Antagonism

There is no specific information available concerning the receptor antagonist activities of this compound.

Dopamine (B1211576) D4 Receptor Antagonism (e.g., 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine)

A notable area of investigation for 1H-pyrrolo[2,3-b]pyridine derivatives has been their potent and selective antagonism of the dopamine D4 receptor. The dopamine D4 receptor, a G protein-coupled receptor, is primarily expressed in the prefrontal cortex and is involved in cognitive processes, attention, and decision-making. chemrxiv.org

One of the most extensively studied compounds in this class is 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine , also known as L-745,870. chemrxiv.orgacs.org This compound has demonstrated high affinity and more than 100-fold selectivity for the human dopamine D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.org Its antagonist properties have been well-characterized, making it a valuable tool for studying the physiological and pathological roles of the D4 receptor. acs.orgmedchemexpress.com

The high affinity and selectivity of L-745,870 are attributed to specific structural features and their interactions within the D4 receptor binding pocket. nih.govacs.org Comparative molecular field analysis (CoMFA) studies have been employed to understand the structure-activity relationships of a series of D4 antagonists, including L-745,870. nih.govacs.org These studies have highlighted the importance of the substituted phenylpiperazine moiety and the pyrrolo[2,3-b]pyridine core for optimal binding. acs.org

Further research has focused on synthesizing and evaluating other derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold for their potential as dopamine D4 receptor imaging agents using positron emission tomography (PET). nih.gov For instance, fluorine-substituted derivatives have been developed based on the structure of a related ligand, 3-[[4-(4-iodophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine (L-750,667), with most of these new ligands retaining high and selective binding for the D4 receptor. nih.gov

Table 1: In Vitro Binding Affinities of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives for Dopamine Receptors

Compound D4 Receptor Affinity (Ki, nM) D2/D4 Selectivity D3/D4 Selectivity
3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine (L-745,870) Sub-nanomolar chemrxiv.org >100-fold vs D2 chemrxiv.org >100-fold vs D3 chemrxiv.org
Fluorine-substituted derivative 6 High High High
Fluorine-substituted derivative 7 High - -

Corticotropin-Releasing Factor (CRF-1) Antagonism

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized in the development of antagonists for the corticotropin-releasing factor 1 (CRF-1) receptor. nih.gov The CRF system plays a crucial role in mediating the body's endocrine, autonomic, and behavioral responses to stress. nih.govnih.gov Consequently, CRF-1 receptor antagonists are being investigated as potential treatments for anxiety, depression, and addiction disorders. nih.gov

While specific examples of 1H-pyrrolo[2,3-b]pyridine derivatives as potent CRF-1 antagonists are less detailed in publicly available literature compared to their D4 antagonist counterparts, the scaffold is mentioned in the broader context of CRF-1 antagonist development. nih.gov Research in this area has led to the discovery of various heterocyclic systems, including dihydropyrrolo[2,3-d]pyridine derivatives, which have been designed and evaluated as novel CRF-1 antagonists. nih.gov In silico docking studies have been instrumental in mapping the receptor binding pocket and guiding the design of these compounds. nih.gov The blockade of CRF-1 receptors has been shown to reverse the increased rewarding effects of drugs like cocaine that are induced by social stress, highlighting the therapeutic potential of CRF-1 antagonists. nih.gov

Other Biological Activities (General to Scaffold)

Beyond its role in targeting specific receptors like the dopamine D4 and CRF-1 receptors, the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for other therapeutic applications.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new and effective treatments is a critical global health priority. While research on the direct antileishmanial activity of the 1H-pyrrolo[2,3-b]pyridine scaffold is limited in the searched literature, studies on closely related isomers provide insights into the potential of this chemical class. For instance, a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which can be considered as structurally related, were synthesized and evaluated for their efficacy against visceral leishmaniasis. rsc.org One compound from this library demonstrated significant in vivo inhibition of parasite burden in both the liver and spleen of infected mice. rsc.org Another study on 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, another isomeric scaffold, showed that several compounds exhibited activity against intracellular amastigotes of different Leishmania species. scitechjournals.com These findings suggest that the broader pyrrolopyridine framework may be a promising starting point for the design of novel antileishmanial agents.

Structure Activity Relationship Sar Studies

Influence of Substituents on Kinase Inhibitory Activity

The ability of 3-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives to inhibit kinases is highly dependent on the substituents attached to the core structure. Researchers have methodically introduced different chemical groups at various positions to map the binding pockets of target kinases, thereby optimizing inhibitory strength and selectivity.

Substitutions at the 3- and 5-positions of the 1H-pyrrolo[2,3-b]pyridine core are crucial in determining the inhibitory activity against Janus kinase 3 (JAK3). While the parent structure features an ethyl group at the 3-position, alterations here and, more notably, at the 5-position, have yielded potent inhibitors. For example, replacing the 3-ethyl group with a 3-thienyl moiety has been explored for its effects on kinase inhibition. Furthermore, modifications at the 5-position have been shown to have a substantial impact on JAK3 inhibition by influencing the molecule's interaction with the kinase's active site.

Detailed SAR investigations have underscored the importance of specific functional groups at the C4 and C5 positions for achieving high potency against JAK3. A carbamoyl (B1232498) group at the C5 position has been identified as a key element in several potent JAK3 inhibitors, as it can form essential hydrogen bonds within the ATP-binding site of the kinase.

In concert with the C5-carbamoyl group, the nature of the substituent at the C4 position is also critical. A substituted cycloalkylamino group at C4 has been found to significantly enhance potency against JAK3. The size and substitution pattern of the cycloalkyl ring can be adjusted to optimize interactions with the enzyme. For instance, compounds with a cis-3-amino-cyclobutylamino or a cis-4-amino-cyclohexylamino group at the C4 position have shown potent JAK3 inhibitory activity.

The nitrogen-hydrogen (NH) moiety of the amino group at the C4 position is vital for the interaction with the hinge region of Janus kinases. This NH group typically functions as a hydrogen bond donor, creating a critical hydrogen bond with the backbone carbonyl oxygen of a conserved residue in the kinase hinge region. This interaction, a common feature in many kinase inhibitors, is essential for anchoring the inhibitor within the ATP-binding pocket. Any modification or disruption of this hydrogen bond donor capacity usually results in a significant decrease in inhibitory activity against JAKs.

The introduction of specific aryl groups with electron-withdrawing or electron-donating substituents at the 3-position has been demonstrated to modulate JAK3 activity. For instance, the presence of a trifluoromethylphenyl or a methoxyphenyl group at the 3-position can alter the electronic properties and conformational preferences of the inhibitor, thereby affecting its binding affinity for JAK3. The strongly electron-withdrawing trifluoromethyl group can change the pKa of the pyrrolopyridine core and participate in specific interactions within the binding site. In contrast, the electron-donating methoxy (B1213986) group can also influence binding, potentially through different types of interactions. The precise effect of these substituents often depends on their position (ortho, meta, or para) on the phenyl ring.

Substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring system can form significant hydrogen bonding interactions with the hinge region of various kinases, which contributes to the inhibitor's potency and selectivity. For example, in the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a substituent at the 5-position can act as a hydrogen bond acceptor, interacting with the backbone NH of Gly485 in the hinge region. This interaction helps to correctly position the inhibitor within the ATP-binding site and enhances its binding affinity. The ability to form this hydrogen bond is a critical factor in the design of potent FGFR1 inhibitors based on this scaffold.

Structural Requirements for Other Biological Activities

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives can be significantly influenced by the nature and position of substituents on the bicyclic core. Research into these analogues has revealed key structural features that are essential for their interaction with various biological targets.

Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory lung diseases, has highlighted a critical structural requirement for inhibitory activity. nih.govnih.gov Studies have conclusively shown that the C2 position of the pyrrolo[2,3-b]pyridine scaffold must remain unsubstituted for the compound to effectively inhibit HNE. nih.govnih.gov

Any modification or introduction of substituents at this particular position results in a significant loss of HNE inhibitory activity. nih.govnih.gov This finding suggests that the C2 position is likely involved in a crucial interaction within the enzyme's active site, and any steric hindrance or alteration of the electronic properties at this position disrupts this interaction. In contrast, the introduction of certain bulky and/or lipophilic substituents at position 5 of the scaffold is well-tolerated, often retaining or even enhancing HNE inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range (15–51 nM). nih.govnih.gov Molecular docking studies suggest that these position 5 substituents likely interact with a large pocket in the enzyme's active site, facilitating the formation of a stable Michaelis complex. nih.gov

Analysis of Structural Analogues and Their Pharmacological Action

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for a wide range of structural modifications, leading to analogues with diverse pharmacological activities. The following table summarizes the structure-activity relationships of several analogues, highlighting how different substitution patterns correlate with specific biological actions.

Compound/Analogue SeriesSubstitution(s)Pharmacological ActionActivity (IC₅₀)
HNE Inhibitors
Analogue 2a5-(substituted oxadiazole)HNE Inhibition15 nM researchgate.netnih.gov
Analogue 2b5-(substituted oxadiazole)HNE Inhibition14 nM researchgate.netnih.gov
JAK3 Inhibitors
Compound 14cC4-cyclohexylamino, C5-carbamoylJAK3 InhibitionPotent, moderately selective nih.gov
FGFR Inhibitors
Compound 4hVaried substitutionsFGFR1/2/3/4 Inhibition7/9/25/712 nM, respectively rsc.org
HIV-1 Integrase Inhibitors
Analogue 10gC3-naphthylHIV-1 Integrase InhibitionHigh % strand transfer inhibition acs.org
Analogue 11dC3-(2,4-difluorophenyl), C6-(4-methoxyphenyl)HIV-1 Integrase Inhibition72% strand transfer inhibition acs.org
Analogue 11fC3-(benzo[d] nih.govnih.govdioxole), C6-(4-pyridyl)HIV-1 Integrase InhibitionIncreased inhibition vs. mono-aryl acs.org
Antiviral (Influenza)
Compound 122-hydroxymethylAntiviral (Influenza)Enhanced metabolic stability nih.gov

This data illustrates that the pharmacological profile of 7-azaindole (B17877) derivatives can be finely tuned through specific substitutions at various positions of the core structure. For instance, while an unsubstituted C2 is vital for HNE inhibition, modifications at C3, C4, C5, and C6 can impart potent and selective inhibitory activity against a range of other important biological targets, including kinases and viral enzymes. nih.govchemicalbook.com

Considerations for Assay Variability and Cross-Validation in SAR

The establishment of a robust structure-activity relationship is critically dependent on the quality and reliability of the biological data. Variability in assay results can arise from multiple sources, including the specific assay protocol, laboratory conditions, and data analysis methods. nih.govjohnshopkins.edu Therefore, careful consideration of assay variability and the implementation of rigorous validation strategies are paramount in SAR studies of compounds like this compound and its analogues.

To ensure the reliability of SAR models, both internal and external validation methods are essential. researchgate.net Internal validation, often performed using cross-validation techniques like the leave-one-out method, assesses the internal consistency and predictive power of the model based on the existing dataset. mdpi.com This process helps to prevent the overfitting of data and provides a more realistic estimate of the model's performance.

External validation involves challenging the model with a new set of data (a test set) that was not used in the model's development. wikipedia.org This is considered a more stringent test of a model's predictive ability. The selection of the training and test sets must be done carefully to ensure that both sets are representative of the chemical space being explored.

Furthermore, inter-laboratory comparisons can help to identify and mitigate variability arising from differences in experimental procedures. nih.gov The use of standardized protocols and reference compounds can significantly improve the consistency and comparability of data generated across different research sites. johnshopkins.edu In the context of quantitative structure-activity relationship (QSAR) modeling, various statistical methods and cross-validation variants can be employed, and their selection can influence the performance and reliability of the resulting models. nih.gov Ultimately, a well-validated SAR model, built on consistent and reproducible biological data, is crucial for guiding the rational design of new and improved this compound derivatives with desired pharmacological properties.

Computational and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding modes of potential drug candidates and the structural basis for their activity.

Molecular docking studies on derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been instrumental in analyzing their active conformations and interactions within the binding sites of protein kinases. For instance, investigations into a series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (FPPA) derivatives complexed with c-Met kinase have revealed key molecular features that govern inhibitory activity. These studies analyze the specific orientations and conformations that allow the compounds to fit optimally within the kinase's active site, helping to explain how structural modifications influence binding affinity.

Docking calculations have been effectively used to confirm and rationalize the effects of different substituents on the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives. In studies targeting Janus kinase 3 (JAK3), a key enzyme in immune response, researchers performed chemical modifications on the core scaffold and used docking to understand the resulting changes in potency. nih.gov

A significant discovery was that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring markedly increased JAK3 inhibitory activity. nih.gov Docking simulations confirmed that these modifications led to more favorable interactions within the JAK3 binding pocket. nih.gov The inhibitory activities of several derivatives, measured as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), highlight these substituent effects. researchgate.net

CompoundModifications on 1H-pyrrolo[2,3-b]pyridine ScaffoldJAK3 IC₅₀ (nM)
11cC4-(cyclopentylamino), C5-(carbamoyl)15
11dC4-(cycloheptylamino), C5-(carbamoyl)3.5
14aC4-(cyclohexylamino), C5-(carbamoyl)14
14cC4-(trans-4-hydroxycyclohexylamino), C5-(carbamoyl)5.1

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods are used to determine parameters that influence a molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. irjweb.com

Compound DerivativeMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridineDFT--4.4722 bohrium.com
(E)-N-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylene]-1H-1,2,4-triazol-3-amineDFT/B3LYP/6-311G(d,p)--4.0313 jetir.org
PPy-BT2T-PPyDFT (B3LYP/6-31G)-5.10-3.191.91 acs.org
*PPy-BT2T-PPy is a complex donor-acceptor-donor molecule containing the 1H-pyrrolo[2,3-b]pyridine moiety.

Dynamics Simulations and Solvent Mapping

Molecular dynamics (MD) simulations and solvent mapping techniques offer a dynamic view of ligand-protein interactions, accounting for the flexibility of the protein and the crucial role of water molecules in the binding process.

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules within a protein's binding site. It identifies regions where water molecules are energetically unstable ("unfavorable" waters) and can be displaced by a ligand to gain binding affinity.

Structure-Based Drug Design Approaches

The 1H-pyrrolo[2,3-b]pyridine scaffold, a deaza-isostere of adenine, is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for structure-based drug design. Computational and molecular modeling studies have been instrumental in elucidating the binding modes of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives and guiding the optimization of their inhibitory activity against key oncological targets. sci-hub.se

Molecular Docking and Binding Mode Analysis

Molecular docking has been a key computational tool to predict and analyze the binding orientation of 1H-pyrrolo[2,3-b]pyridine derivatives within the active sites of target proteins. These studies consistently highlight the importance of the pyrrolo[2,3-b]pyridine core in establishing essential interactions for potent inhibition.

Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to develop potent inhibitors of TNIK, a kinase implicated in colorectal cancer. researchgate.net Molecular docking of a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives into the ATP-binding pocket of TNIK (PDB code: 2X7F) was conducted to understand their binding mechanisms. researchgate.net These computational analyses, combined with 3D-QSAR studies, guided the design of novel compounds with significantly enhanced inhibitory activity against colorectal cancer cells. The cyan substitutions on the 1H-pyrrolo[2,3-b]pyridine ring were identified as favorable for increasing activity, suggesting the importance of hydrogen bond donor groups at this position.

Quantitative Structure-Activity Relationship (QSAR) and Inhibitor Design

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided deeper insights into the structural requirements for potent kinase inhibition by this class of compounds.

For c-Met inhibitors, robust CoMFA and CoMSIA models were developed, yielding high predictive power (r²pred = 0.897 and 0.944, respectively). sci-hub.se The contour maps generated from these models revealed that hydrophobic interactions play a crucial role in determining inhibitory activity. sci-hub.se Based on these combined docking and 3D-QSAR findings, 31 novel c-Met inhibitors were designed, with some showing improved predicted activity. sci-hub.se

Similarly, for TNIK inhibitors, CoMFA and CoMSIA models showed strong reliability and predictability (Q² = 0.74; R² = 0.96; r²test = 0.95 for CoMSIA). researchgate.net The contour maps from these models helped to identify the structural features that enhance or diminish anticancer activity, leading to the successful design of five new compounds with high predicted potency. Specifically, the analysis indicated that hydrophobic groups and hydrogen bond donors on the scaffold were favorable for increased activity.

Molecular Dynamics Simulations

To validate the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations have been employed. For a newly designed, highly active c-Met inhibitor, D12, a 100-nanosecond MD simulation confirmed the stability of the compound within the c-Met active site. sci-hub.se This provides further confidence in the computationally predicted binding mode and the rational design of these inhibitors. sci-hub.se

The integrated use of these computational approaches—molecular docking, 3D-QSAR, and molecular dynamics—has proven to be a cost-effective and powerful strategy for the rational design and development of novel and potent kinase inhibitors based on the 3-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold. sci-hub.se

Research Findings on 1H-pyrrolo[2,3-b]pyridine Derivatives

Target KinaseComputational MethodKey FindingsReference
c-MetMolecular Docking, 3D-QSAR (CoMFA, CoMSIA), Molecular DynamicsThe pyrrolo[2,3-b]pyridine core forms two H-bonds with Met1160. Hydrophobic contours are key for activity. Designed compound D12 shows stable binding in simulations. sci-hub.se
TNIKMolecular Docking, 3D-QSAR (CoMFA, CoMSIA)The 1H-pyrrolo[2,3-b]pyridine scaffold is crucial for binding. H-bond donor groups on the scaffold increase activity. Led to the design of new potent inhibitors (Y4, Y5).

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular characterization of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) correlation experiments, allows for the unambiguous assignment of all protons and carbons in the molecule. nih.govresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound would show distinct signals for the pyrrole (B145914) N-H proton, the aromatic protons on the bicyclic ring system, and the protons of the ethyl group. The aromatic region will contain signals for H2, H4, H5, and H6, while the aliphatic region will feature a quartet and a triplet for the ethyl group's methylene (B1212753) and methyl protons, respectively. chemicalbook.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Pyrrole)~12.0br s (broad singlet)-
H4~8.2-8.4dd (doublet of doublets)~4.5, 1.5
H6~8.0-8.2dd (doublet of doublets)~8.0, 1.5
H2~7.2-7.4s (singlet)-
H5~7.0-7.2dd (doublet of doublets)~8.0, 4.5
CH₂ (Ethyl)~2.7q (quartet)~7.6
CH₃ (Ethyl)~1.3t (triplet)~7.6

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected: seven for the aromatic carbons of the pyrrolopyridine core and two for the aliphatic carbons of the ethyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7a~150
C6~143
C4~128
C2~126
C3a~120
C5~116
C3~115
CH₂ (Ethyl)~25
CH₃ (Ethyl)~15

2D NMR Techniques:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the protonated carbons (C2, C4, C5, C6, CH₂, and CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds. It is crucial for assigning quaternary carbons (C3, C3a, C7a) by observing their correlations with nearby protons. For instance, the protons of the ethyl group (CH₂) would show a correlation to C2 and C3.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity within the ethyl group (CH₂-CH₃) and the coupling network among the aromatic protons (H4, H5, H6).

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) can confirm the molecular formula with high accuracy. nih.govresearchgate.net

The expected exact mass for the neutral molecule (C₉H₁₀N₂) is 146.0844 g/mol . In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. Electron Ionization Mass Spectrometry (EIMS) would show the molecular ion (M⁺˙) and characteristic fragment ions. nist.gov A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the ethyl group via benzylic-type cleavage, leading to a stable cation.

IonTechniqueExpected m/zDescription
[M+H]⁺ESI-MS147.0917Protonated molecule
M⁺˙EIMS146.0844Molecular ion
[M-CH₃]⁺EIMS131.0655Loss of a methyl radical

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.netnist.gov The spectrum of this compound would be characterized by several key absorption bands.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchPyrrole3400 - 3500
C-H Stretch (Aromatic)Aromatic Rings3000 - 3100
C-H Stretch (Aliphatic)Ethyl Group2850 - 3000
C=C / C=N StretchAromatic Rings1500 - 1650

Chromatographic Purification and Analysis

Chromatographic methods are indispensable for the isolation and purification of this compound from synthesis reaction mixtures and for assessing its purity. nih.govmdpi.com

Flash column chromatography using silica (B1680970) gel is the standard method for purifying pyrrolopyridine derivatives on a preparative scale. nih.govmdpi.com The crude product, dissolved in a minimal amount of solvent, is loaded onto a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used as the eluent. rsc.org The polarity of the eluent is optimized to achieve effective separation of the target compound from starting materials, by-products, and other impurities. Fractions are collected and analyzed, often by TLC, to isolate the pure product.

Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the purity of the product. nih.gov A small amount of the sample is spotted onto a TLC plate coated with a thin layer of silica gel (e.g., silica gel 60 F₂₅₄). The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. After development, the separated spots are visualized, commonly under UV light at 254 nm, which reveals the UV-active pyrrolopyridine ring. nih.gov The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a specific solvent system and helps in its identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the purification and analysis of this compound and its derivatives. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

In the context of this compound, preparative HPLC is utilized for the purification of the compound and its intermediates. For instance, following a synthesis reaction, the crude product can be purified by preparative HPLC using a column such as a Gemini-C18. The mobile phase often consists of a gradient of acetonitrile (B52724) and water containing a small percentage of a modifier like formic acid (FA) to ensure good peak shape and resolution.

UPLC, which employs smaller particle size columns and higher pressures than traditional HPLC, offers faster analysis times and greater resolution. A Waters Acquity UPLC system with a sub-2 µm particle column is an example of instrumentation used for the analysis of this compound. doi.org These methods are essential for determining the purity of the compound, a critical parameter for its use in biological assays.

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a novel synthesized batch of this compound, with the molecular formula C₉H₁₀N₂, elemental analysis would be performed to experimentally determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally obtained percentages are then compared with the theoretically calculated values to confirm the empirical formula and assess the purity of the sample. While this is a standard characterization technique for novel compounds, specific elemental analysis data for this compound is not detailed in the currently reviewed literature.

Biological Assay Methodologies

The biological evaluation of this compound and its analogues involves a variety of in vitro assays to determine their potential as therapeutic agents. These assays measure the compound's effect on specific enzymes and cellular processes.

Enzyme Inhibition Assays (e.g., IC50 Determination)

Enzyme inhibition assays are critical for understanding the mechanism of action of a potential drug molecule. These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are used to assess the effect of a compound on the growth and survival of cancer cells. A common method is the cell viability assay, which measures the number of viable cells in a culture after treatment with the compound of interest.

In research concerning derivatives of this compound, cell viability assays are performed to evaluate their anti-cancer potential. For example, the viability of cell lines such as the human acute myeloid leukemia cell line HL-60 has been assessed after treatment with various concentrations of related compounds. google.com The results are often presented as IC₅₀ values, indicating the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Cell Viability Assay Results for a Derivative of this compound
CompoundCell LineIC₅₀ (nM)Reference
5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine derivativeHL-60See patent for specific derivative values google.com

Note: The specific IC₅₀ values in the provided reference correspond to more complex derivatives of 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. In cancer research, it is frequently used to determine how a compound affects the cell cycle and whether it induces apoptosis (programmed cell death).

For cell cycle analysis, cells are treated with the compound of interest, stained with a fluorescent dye that binds to DNA (like propidium (B1200493) iodide), and then analyzed by a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

While these are standard and crucial techniques for evaluating the mechanism of action of potential anti-cancer agents, specific studies detailing the use of flow cytometry for apoptosis and cell cycle analysis of cells treated with this compound were not found in the reviewed literature.

Research Applications and Future Directions

Development of Novel Therapeutic Lead Compounds

The 1H-pyrrolo[2,3-b]pyridine core is a prominent feature in numerous compounds being investigated for therapeutic use, targeting a spectrum of diseases from cancer to neurological and immune disorders.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in the design of novel anticancer agents, particularly kinase inhibitors which are crucial for controlling cell growth and proliferation signals. acs.org Abnormal activation of signaling pathways driven by kinases is a hallmark of many cancers. nih.gov

Researchers have developed derivatives that show potent inhibitory activity against several key oncogenic kinases:

Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent inhibitors of FGFR1, 2, and 3. nih.govyoutube.com For instance, compound 4h from one study demonstrated significant pan-FGFR inhibitory activity and inhibited breast cancer cell proliferation, migration, and invasion in vitro. nih.gov The 1H-pyrrolo[2,3-b]pyridine core of these inhibitors typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site. spie.org

FMS-like Tyrosine Kinase 3 (FLT3): For acute myeloid leukemia (AML), where FLT3 mutations are common, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as effective FLT3 inhibitors. nih.gov Compound CM5 showed significant inhibition of both wild-type FLT3 and the clinically relevant FLT3-ITD mutant, leading to potent growth inhibition of AML cell lines. nih.gov Other studies have created hybrid molecules combining the pyrrolo[2,3-b]pyridine core with a 1,8-naphthyridin-2-one moiety, resulting in dual inhibitors of c-Met and Flt-3 with nanomolar potency. nih.gov

Other Kinase Targets: The versatility of the scaffold extends to other cancer-related kinases. Derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 8 (CDK8) for colorectal cancer, serum- and glucocorticoid-regulated kinase 1 (SGK-1), and dual inhibitors of CDK9/CyclinT and Haspin kinase. nih.govacs.orgrsc.org

Table 1: Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives in Anticancer Research

Compound Target Kinase(s) IC₅₀ Values Cancer Model Reference
4h FGFR1, FGFR2, FGFR3 7 nM, 9 nM, 25 nM Breast Cancer nih.gov
CM5 FLT3-ITD 0.64 µM (MV4-11 cells) Acute Myeloid Leukemia nih.gov
Compound 32 Flt-3, c-Met 1.16 nM, 1.92 nM Various (in vitro) nih.gov
Compound 22 CDK8 48.6 nM Colorectal Cancer rsc.org
8g / 8h CDK9/CyclinT, Haspin Micromolar to Nanomolar Oncology (in vitro) nih.gov

The 1H-pyrrolo[2,3-b]pyridine framework is an effective starting point for creating molecules that can modulate the immune system, offering potential treatments for autoimmune diseases, transplant rejection, and severe allergic reactions.

Key targets for these immunomodulators include:

Janus Kinase 3 (JAK3): JAKs are critical for signaling inflammatory and immune responses. uni-kiel.de A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators specifically targeting JAK3. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the core structure led to a significant increase in JAK3 inhibitory activity. uni-kiel.de Compound 14c was identified as a potent and moderately selective JAK3 inhibitor that effectively suppressed interleukin-2-stimulated T cell proliferation, a key process in immune activation. uni-kiel.de

Phosphodiesterase 4B (PDE4B): PDE4B is an enzyme involved in inflammatory pathways. A novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors. The lead compound, 11h , significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages, demonstrating its potential to treat central nervous system diseases with an inflammatory component. researchgate.net

Anti-anaphylactic Activity: Anaphylaxis is a severe, life-threatening allergic reaction. Studies on 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) have shown that certain derivatives possess significant anti-anaphylactic properties, capable of inhibiting the acute immune response in experimental models.

Table 2: 1H-Pyrrolo[2,3-b]pyridine Derivatives as Immunomodulators

Compound/Series Target/Activity Key Findings Reference
14c JAK3 Inhibition Potently inhibits JAK3 and suppresses T cell proliferation. uni-kiel.de
11h PDE4B Inhibition Inhibits TNF-α release from macrophages. researchgate.net
6A / 8A Anti-anaphylactic Showed significant inhibition in bio-screening for anti-anaphylactic activity.

The precise structure of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for the design of ligands that can bind with high affinity and selectivity to specific G-protein-coupled receptors (GPCRs), which are important drug targets for neurological and stress-related disorders.

Dopamine (B1211576) D4 Receptor: The dopamine D4 receptor is implicated in conditions such as schizophrenia and attention-deficit hyperactivity disorder (ADHD). acs.org The compound 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine was developed as a potent and highly selective antagonist for the human dopamine D4 receptor, making it a valuable tool for studying the receptor's function and a potential lead for developing new antipsychotic or cognitive-enhancing drugs. youtube.com

Corticotropin-Releasing Factor Receptor-1 (CRF-1): The CRF-1 receptor plays a central role in the body's response to stress and is a target for treating anxiety, depression, and addiction. uni-kiel.de Novel tricyclic compounds built upon a 1H-pyrrolo[2,3-b]pyridine core have been designed as potent CRF-1 receptor antagonists. One such compound, 19g , demonstrated high binding affinity for the CRF-1 receptor (Ki = 3.5 nM) and was shown to dose-dependently inhibit stress-induced hormone release in animal models when administered orally.

Table 3: 1H-Pyrrolo[2,3-b]pyridine Derivatives as Receptor Antagonists

Compound Receptor Target Binding Affinity (Ki) In Vivo Effect Reference
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine Dopamine D4 High (not specified) Antagonist activity youtube.com
19g (Tricyclic Pyrrolopyridine) CRF-1 3.5 nM Reduced stress-induced ACTH release uni-kiel.de

Chemical Biology Tools

Beyond direct therapeutic development, highly specific and potent inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold are invaluable as chemical biology tools.

A critical step in drug discovery is target validation—confirming that modulating a specific biological target (like an enzyme or receptor) will have the desired therapeutic effect. Chemical probes are small molecules with high selectivity for a single target that can be used to study that target's function in cells and organisms.

The development of potent and selective antagonists for the Dopamine D4 receptor, such as 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine , provides researchers with a precise tool to investigate the physiological and pathophysiological roles of this receptor in the central nervous system. acs.orgyoutube.com Similarly, the selective inhibitors developed for kinase families like JAK3, FGFR, and FLT3 serve as powerful probes to dissect the complex signaling pathways they control and to validate them as viable targets for anticancer and immunomodulatory therapies. nih.govnih.govuni-kiel.de

Materials Science Applications

While the vast majority of research on 1H-pyrrolo[2,3-b]pyridine and its derivatives has focused on biological applications, there are emerging and future directions in the field of materials science. The unique photophysical properties of the 7-azaindole core make it an attractive candidate for applications in organic electronics.

Recent research has indicated that although applications in materials science are currently limited, 7-azaindolyl derivatives show significant promise as excellent blue emitters for organic light-emitting diodes (OLEDs) . uni-kiel.de OLEDs are a key technology for next-generation displays and solid-state lighting. researchgate.net The development of stable and efficient blue-emitting materials remains a major challenge in the field, and the electronic structure of the 1H-pyrrolo[2,3-b]pyridine core could be leveraged to create novel, high-performance OLED materials. uni-kiel.de This represents a promising, albeit less explored, avenue for future research into the non-biological applications of this versatile heterocycle.

Organic Field-Effect Transistors (OFETs) as Donor Moieties

The 1H-pyrrolo[2,3-b]pyridine (PPy) framework is a promising candidate for use as a donor moiety in organic semiconducting materials for Organic Field-Effect Transistors (OFETs). acs.org Research into pyrrole-based fused ring systems has identified them as valuable building blocks, though challenges related to their stability under ambient conditions have been noted. acs.org The incorporation of the nitrogen atom in the pyridine (B92270) ring of the 7-azaindole structure, as compared to its indole (B1671886) counterpart, can modulate electronic properties, making it an attractive target for materials science. nsf.gov

A study comparing 1H-indole (IN) and 1H-pyrrolo[2,3-b]pyridine (PPy) as donor units in a donor-acceptor-donor (D-A-D) type small molecule for OFETs provides valuable insights. acs.org In this research, a molecule designated as PPy-BT2T-PPy, which features the PPy moiety as the donor, was synthesized and its hole-transporting properties were evaluated.

Device ConfigurationAnnealing ConditionsHole Mobility (μh) in cm² V⁻¹ s⁻¹
Bottom-gate, top-contactAs-cast1.15 x 10⁻³
Bottom-gate, top-contactAnnealed3.81 x 10⁻³
Table 1: OFET performance of a 1H-pyrrolo[2,3-b]pyridine-based small molecule (PPy-BT2T-PPy). Data sourced from a comparative study on pyrrole-fused donor moieties. acs.org

The study revealed that the PPy-containing molecule exhibited moderate hole-transporting properties, with the mobility increasing upon annealing. acs.org This enhancement is attributed to thermally induced crystallinity. acs.org

For 3-Ethyl-1H-pyrrolo[2,3-b]pyridine , while specific data on its performance in OFETs is not yet prominent in the literature, the introduction of an ethyl group at the 3-position is anticipated to influence its material properties. Alkyl chains are known to affect the solubility of organic semiconductors, which is a critical factor for solution-processable fabrication techniques. Furthermore, the ethyl group can modulate the intermolecular packing of the molecules in the solid state, which in turn has a direct impact on the efficiency of charge transport and, consequently, the charge carrier mobility. The steric and electronic effects of the ethyl substituent could lead to different thin-film morphologies and crystal packing compared to the unsubstituted parent compound, offering a pathway to fine-tune the performance of OFET devices.

Challenges and Opportunities in Pyrrolo[2,3-b]pyridine Research

The synthesis and functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold present both challenges and significant opportunities. Historically, the synthesis of azaindoles has been a considerable challenge for chemists, as many classical methods for indole synthesis, such as the Fischer and Madelung cyclizations, are often less effective for the corresponding azaindoles. rsc.orguni-rostock.de This is largely due to the electron-deficient nature of the pyridine ring. nsf.govuni-rostock.de

Challenges:

Synthesis: Developing general and efficient synthetic routes to substituted 7-azaindoles remains an active area of research. rsc.org While advances in organometallic chemistry have provided novel and efficient methodologies, the synthesis of specifically 3-substituted derivatives like this compound can require multi-step procedures and careful optimization of reaction conditions. rsc.orgnih.gov

Functionalization: The regioselective functionalization of the 7-azaindole core can be complex. While methods for C-H bond functionalization are being developed, controlling the position of substitution, especially in the presence of multiple reactive sites, requires sophisticated synthetic strategies. rsc.org

Stability: As with other pyrrole-based materials, the environmental stability of 7-azaindole derivatives can be a concern, particularly for applications in organic electronics where long operational lifetimes are required. acs.org

Opportunities:

Medicinal Chemistry: The 7-azaindole scaffold is a well-established pharmacophore in drug discovery, with derivatives showing a wide range of biological activities. nih.govnih.govrsc.org There is a significant opportunity to explore this compound and related compounds as potential therapeutic agents.

Materials Science: The unique electronic properties of the 7-azaindole core make it a highly attractive building block for novel organic functional materials. acs.org There is a vast, largely unexplored potential for creating new semiconductors, dyes, and sensors based on this scaffold.

Catalysis: The nitrogen atom in the pyridine ring can act as a coordination site for metal catalysts, opening up possibilities for the development of novel ligands and catalysts based on the 7-azaindole framework.

Scope for Further Structural Optimization and Elucidation of Mechanism of Action

The potential of this compound can be significantly enhanced through systematic structural optimization and a deeper understanding of its mechanism of action in various applications.

Structural Optimization:

The principles of structural optimization are well-documented in the context of medicinal chemistry for 7-azaindole derivatives. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the azaindole ring can dramatically influence biological potency and selectivity. nih.govnih.govresearchgate.net For instance, the introduction of different substituents at the 3- and 5-positions of the 7-azaindole core has been a key strategy in the development of kinase inhibitors. nih.gov

These principles can be directly translated to the optimization of this compound for materials science applications. Further structural modifications could include:

Varying the Alkyl Chain: Investigating the effect of different alkyl chain lengths and branching at the 3-position to fine-tune solubility and solid-state packing.

Functionalization of the Pyridine Ring: Introducing electron-withdrawing or electron-donating groups onto the pyridine portion of the molecule to modulate the frontier molecular orbital energy levels (HOMO and LUMO) and thereby the charge injection and transport properties.

N-Substitution: Modification of the pyrrole (B145914) nitrogen with different functional groups can influence the planarity of the molecule and its intermolecular interactions.

Elucidation of Mechanism of Action:

For applications in OFETs, elucidating the mechanism of action involves understanding the relationship between the molecular structure of this compound and its solid-state properties that govern charge transport. This would entail:

Computational Modeling: Density Functional Theory (DFT) calculations can predict the HOMO and LUMO energy levels, molecular geometry, and potential for intermolecular electronic coupling.

Thin-Film Characterization: Techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) are crucial to investigate the crystallinity and morphology of thin films, which are directly linked to device performance. acs.org

Spectroscopic and Electrochemical Analysis: UV-Vis spectroscopy and cyclic voltammetry can experimentally determine the optical and electronic properties, such as the bandgap and energy levels, providing essential data to understand charge injection and transport barriers.

By systematically exploring structural modifications and employing a combination of theoretical and experimental techniques to understand the underlying mechanisms, the full potential of this compound as a functional organic material can be realized.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives?

  • Answer : Key synthetic routes include:

  • Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl groups (e.g., Suzuki-Miyaura coupling with boronic acids under Pd(PPh₃)₄ catalysis) .
  • Nitro group reduction : Hydrogenation using Raney Nickel/H₂ to convert nitro intermediates to amino derivatives, critical for further functionalization .
  • Functional group interconversion : Cyanide substitution via SNAr reactions or nucleophilic displacement (e.g., NaN₃ under acidic conditions) .
  • Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates .

Q. What safety protocols are essential when handling this compound?

  • Answer : Based on GHS classification:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), P95 respirators for dust control, and safety goggles .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Emergency measures : Use water fog, alcohol-resistant foam, or CO₂ for fires; avoid inhalation of decomposition products (e.g., NOₓ, CO) .

Q. Which analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.89 ppm for aromatic protons in thienyl derivatives) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ for C₁₉H₁₄N₄O: calcd 315.12403, found 315.1237) .
  • Chromatography : Flash column chromatography (e.g., DCM/EtOAc gradients) for purification .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize pyrrolo[2,3-b]pyridine derivatives for kinase inhibition?

  • Answer :

  • Substituent positioning : 3-Ethyl and 5-aryl groups enhance FGFR1-3 inhibition (e.g., compound 4h with IC₅₀ = 7–25 nM) by improving hydrophobic interactions in the ATP-binding pocket .
  • Electron-withdrawing groups : Nitro or cyano substituents at C3 increase BTK inhibition (IC₅₀ <10 nM) via enhanced electrophilicity .
  • Heterocyclic fusion : Thieno[2,3-b]pyridine analogs show improved metabolic stability compared to pyrrolo derivatives .

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Answer :

  • Assay standardization : Control variables like cell line (e.g., MCF-7 vs. MDA-MB-231) and incubation time .
  • Orthogonal validation : Use enzymatic assays (e.g., FGFR1 kinase inhibition) alongside cell viability tests (MTT assays) .
  • Solubility adjustments : Optimize DMSO concentrations (<0.1%) to avoid false negatives in cell-based studies .

Q. What in vitro/in vivo models are used to evaluate pyrrolo[2,3-b]pyridine-based inhibitors?

  • Answer :

  • In vitro :
  • Cancer cell lines: MCF-7 (breast), MDA-MB-231 (triple-negative breast cancer) for antiproliferative activity .
  • Enzymatic assays: BTK or FGFR1-4 kinase inhibition using recombinant proteins .
  • In vivo :
  • Xenograft models: Murine tumor models for pharmacokinetic profiling (e.g., oral bioavailability of JAK3 inhibitors) .
  • Toxicity screening: Rodent studies to assess hepatotoxicity and maximum tolerated dose (MTD) .

Q. How do computational methods aid in designing pyrrolo[2,3-b]pyridine derivatives?

  • Answer :

  • Molecular docking : Predict binding poses in FGFR1 (PDB: 3TT0) or BTK (PDB: 5P9J) active sites to prioritize substituents .
  • QSAR modeling : Correlate logP values with cellular permeability; derivatives with ClogP 2–3 show optimal blood-brain barrier penetration .
  • ADMET prediction : Tools like SwissADME assess metabolic stability and CYP450 inhibition risks .

Methodological Considerations

Q. What strategies mitigate rapid decomposition of 3-amino-pyrrolo[2,3-b]pyridine intermediates?

  • Answer :

  • In situ derivatization : Immediate acylation (e.g., nicotinoyl chloride) to stabilize amines .
  • Low-temperature storage : Store intermediates at –20°C under inert gas (N₂/Ar) .
  • Protective groups : Use tert-butoxycarbonyl (Boc) to prevent oxidation during storage .

Q. How are regioselective functionalizations achieved on the pyrrolo[2,3-b]pyridine core?

  • Answer :

  • Directed lithiation : Use LDA at –78°C to selectively deprotonate C4 for halogenation .
  • N-oxide intermediates : Facilitate C7 chlorination via N-oxide formation, enabling Suzuki coupling at C5 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.